molecular formula C18H22O8 B12352471 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12352471
M. Wt: 366.4 g/mol
InChI Key: QLHGZZBYLSDESP-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound with a molecular formula of C18H18O8 It is a derivative of chromen-4-one and is known for its unique structural features, including multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenols and aldehydes, followed by cyclization and hydroxylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound has been studied for its potential antioxidant properties. Its multiple hydroxyl groups can scavenge free radicals, making it a candidate for further investigation in oxidative stress-related studies .

Medicine

In medicine, preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its ability to modulate specific signaling pathways makes it a potential therapeutic agent .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets. It can modulate signaling pathways such as the ERK/MAPK and TNF-α pathways, leading to its observed biological effects . The compound’s hydroxyl groups play a crucial role in its activity, allowing it to interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C18H22O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-5,7,11-12,14,16,18-20,22H,6H2,1-3H3

InChI Key

QLHGZZBYLSDESP-UHFFFAOYSA-N

Canonical SMILES

COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC(=C(C(=C3)OC)OC)O)O

Origin of Product

United States

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